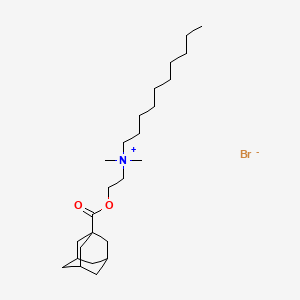

AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL)PROPYL)ETHYLDIMETHYL-, DIIODIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide is a bioactive chemical.

科学的研究の応用

Use in Methylating Agents

Quaternary ammonium salts, such as phenyl trimethylammonium iodide, have been utilized as alternative methylating agents. These salts offer advantages like being nonvolatile, noncancerogenic, and easy-to-handle solids. They are particularly effective for the regioselective α-methylation of aryl ketones, yielding up to 85% efficiency and employing green solvents like anisole (Johanna Templ & M. Schnürch, 2022).

Application in Polymer-supported Amidations

Ammonium and alkylammonium salts derived from polymeric N-hydroxysuccinimide have been used for the amidation of carboxylic and amino acids. These polymer-supported ammonium salts, including 1-ethyl-3-(3′-dimethylamino-propyl)carbodiimide hydrochloride, are particularly effective for Fmoc-protected amino acids, producing amides with good yield and minimal α-racemization (R. Chinchilla et al., 2003).

Role in Ore Flotation and Metal Recovery

Ammonium sulfate, a related ammonium salt, is crucial in ore flotation and metal recovery. Its functions and applications in these areas, including the principles and methods involved, have been detailed, along with an analysis of advantages and disadvantages (Liu Hu-ping, 2013).

Synthesis and Physical Studies

Enantiomerically pure quaternary ammonium salts with chiral alkyl chains have been synthesized and studied. These compounds, including methyl-(R)-(1-methylpropyl)di(n-propyl)ammonium iodide, are notable for their crystallographic structures and chiroptical signatures, offering insights into their potential applications in stereochemistry and material science (R. Gheorghe et al., 2008).

Electrochemical Applications

Quaternary ammonium salts with methoxyethyl groups, when combined with specific anions, form ionic liquids with high conductivity and wide potential windows. These properties make them suitable for electrochemical capacitors and energy storage applications (Takaya Sato et al., 2004).

Influence in Wine Production

Ammonium salts added to grape musts influence the composition of heavy sulphur compounds and aliphatic higher alcohols in wines. The addition leads to variations in the production of specific alcohols and sulphur compounds, significantly affecting the flavor and quality of the wine (N. Moreira et al., 2011).

Catalysis in Ammonia Synthesis

Ammonium salts have been used in the synthesis of ammonia from nitrogen gas and water, catalyzed by molybdenum complexes. This process has implications for more efficient ammonia production, a key component in fertilizers and industrial processes (Y. Ashida et al., 2019).

Agricultural Applications

Ammonium nitrate formulations, embedded in degradable polymer matrices, have been developed for slow-release fertilizers. These formulations enhance the effectiveness and environmental safety of fertilizers in agriculture (A. Boyandin et al., 2017).

特性

CAS番号 |

63981-95-3 |

|---|---|

製品名 |

AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL)PROPYL)ETHYLDIMETHYL-, DIIODIDE |

分子式 |

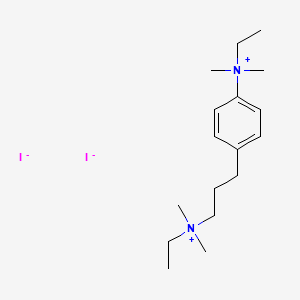

C17H32I2N2 |

分子量 |

518.3 g/mol |

IUPAC名 |

ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C17H32N2.2HI/c1-7-18(3,4)15-9-10-16-11-13-17(14-12-16)19(5,6)8-2;;/h11-14H,7-10,15H2,1-6H3;2*1H/q+2;;/p-2 |

InChIキー |

YFAJFUPAVXENCH-UHFFFAOYSA-L |

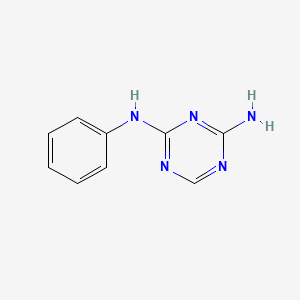

SMILES |

CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |

正規SMILES |

CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。